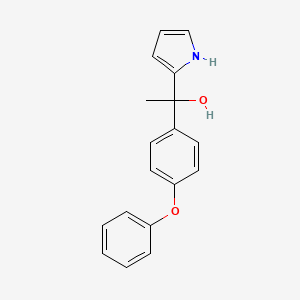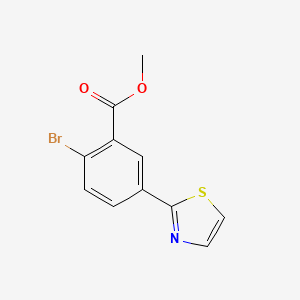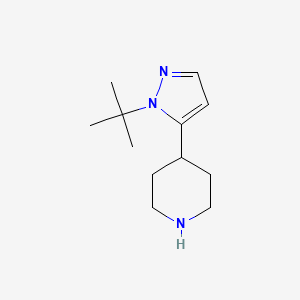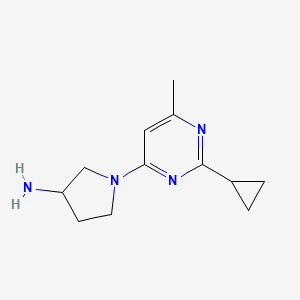
1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina es un compuesto que pertenece a la clase de aminas heterocíclicas. Este compuesto presenta un anillo de pirrolidina sustituido con un grupo metilo en el átomo de nitrógeno y un anillo de tiofeno en la posición 4. La presencia de ambos heteroátomos de nitrógeno y azufre en su estructura lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina generalmente implica la formación del anillo de pirrolidina seguida de la introducción de la parte de tiofeno. Un método común implica la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, la reacción de N-metilpirrolidina con tiofeno-2-carbaldehído en presencia de un catalizador adecuado puede producir el compuesto deseado .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, el uso de principios de química verde, como reacciones sin solventes y catalizadores reciclables, puede hacer que el proceso sea más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de tiofeno o al grupo amino, dando lugar a diferentes productos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el anillo de tiofeno.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo pueden facilitar reacciones de sustitución.
Productos Principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de tiofeno reducidos o aminas.
Sustitución: Derivados alquilados o acilados.
Aplicaciones Científicas De Investigación
La 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina ha encontrado aplicaciones en diversos campos:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de la 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, lo que afecta las vías metabólicas. Los objetivos moleculares y vías exactas pueden variar dependiendo de la aplicación y el contexto específicos .
Compuestos Similares:
- 1-Metil-4-(tiofeno-2-il)pirrolidin-2-ona
- 1-Metil-4-(tiofeno-2-il)pirrolidin-3-ol
- 1-Metil-4-(tiofeno-2-il)pirrolidin-3-ácido carboxílico
Comparación: La 1-Metil-4-(tiofeno-2-il)pirrolidin-3-amina es única debido a la presencia tanto de un anillo de tiofeno como de un anillo de pirrolidina con un grupo amino. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto versátil para diversas aplicaciones. En comparación con sus análogos, puede exhibir diferentes perfiles de reactividad y actividad biológica, lo que destaca su singularidad .
Comparación Con Compuestos Similares
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-2-one
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-ol
- 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-carboxylic acid
Comparison: 1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine is unique due to the presence of both a thiophene ring and a pyrrolidine ring with an amine group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness .
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
1-methyl-4-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3 |
Clave InChI |
JSGCZXVHBCJWCB-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)

![1-Ethyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11790082.png)


![2-Aminobenzo[d]thiazole-5-carboxamide](/img/structure/B11790097.png)

![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)





